Glycopyrronium Tosylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

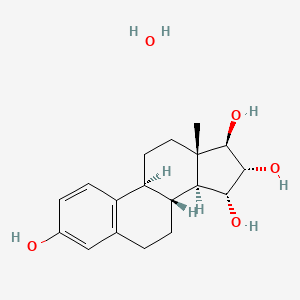

Glycopyrronium tosylate is a topical anticholinergic medication primarily used for the treatment of primary axillary hyperhidrosis, a condition characterized by excessive underarm sweating . It was approved for medical use in the United States in June 2018 and in Japan in January 2022 . This compound is known for its ability to reduce sweat production by inhibiting the action of acetylcholine on sweat glands .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glycopyrronium tosylate involves the reaction of glycopyrrolate base with methyl tosylate. This process can give rise to high levels of by-products, necessitating further purification and lyophilization .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to minimize by-products and maximize yield. The process includes steps such as crystallization and drying to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions: Glycopyrronium tosylate primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in hydrolysis reactions under specific conditions .

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and tosylates. Reaction conditions often involve the use of polar aprotic solvents and elevated temperatures.

Hydrolysis Reactions: These reactions typically occur in the presence of water or aqueous solutions under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives, while hydrolysis reactions can produce glycopyrrolate and tosylate ions .

Scientific Research Applications

Glycopyrronium tosylate has a wide range of scientific research applications:

Mechanism of Action

Glycopyrronium tosylate acts as a competitive inhibitor of acetylcholine receptors located on peripheral tissues, including sweat glands . By inhibiting the action of acetylcholine, it reduces sweat production. The compound has the highest affinity for M1 receptors, followed by M3, M2/M4, and M5 receptors . The inhibition of M3 receptors is primarily responsible for the reduction in sweat gland activity .

Comparison with Similar Compounds

Sofpironium Bromide: Another topical anticholinergic used for hyperhidrosis, it has a different chemical structure and pharmacokinetic profile.

Oxybutynin Gel: Used for hyperhidrosis, it is applied topically but has a different mechanism of action and side effect profile compared to glycopyrronium tosylate.

Uniqueness: this compound is unique in its formulation as a premoistened cloth for topical application, providing a convenient and effective method for reducing sweat production in patients with primary axillary hyperhidrosis . Its specific affinity for muscarinic receptors and minimal systemic absorption make it a preferred choice for localized treatment .

Properties

CAS No. |

1624259-25-1 |

|---|---|

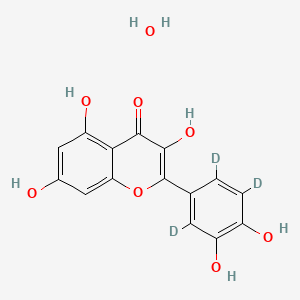

Molecular Formula |

C26H37NO7S |

Molecular Weight |

507.6 g/mol |

IUPAC Name |

[(3S)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate;4-methylbenzenesulfonate;hydrate |

InChI |

InChI=1S/C19H28NO3.C7H8O3S.H2O/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;1-6-2-4-7(5-3-6)11(8,9)10;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;2-5H,1H3,(H,8,9,10);1H2/q+1;;/p-1/t17-,19-;;/m0../s1 |

InChI Key |

UOWOLENSDISMPG-FFUVTKDNSA-M |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1(CC[C@@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.O |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-15-methylhexadec-2-enamide](/img/structure/B10819130.png)

![4-[(5-Hydroxy-16-methyl-2-oxo-1-oxacyclohexadec-3-en-6-yl)oxy]-4-oxobutanoic acid](/img/structure/B10819134.png)

![(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-(trideuterio(113C)methoxy)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B10819151.png)

![sodium;2-[4-[2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetate](/img/structure/B10819159.png)

![3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-ethylbenzamide](/img/structure/B10819177.png)

![cyclo[N(Me)Ala-bAla-D-OLeu-Pro-DL-Val-N(Me)Val]](/img/structure/B10819186.png)